molecular formula C12H7IN4O3 B5230034 N-(4-iodophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(4-iodophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B5230034
M. Wt: 382.11 g/mol
InChI Key: YCHZXTMBZKCBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBDI, is a fluorescent dye that has been widely used in scientific research for its unique properties. It is a small molecule that can be easily synthesized and has a high quantum yield, making it an ideal tool for various applications in biochemistry, cell biology, and biophysics.

Mechanism of Action

The mechanism of action of NBDI is based on its fluorescence properties. When excited by light of a specific wavelength, NBDI emits a bright green fluorescence that can be detected and measured. The intensity of the fluorescence is dependent on the local environment of the molecule, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects:
NBDI has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in live-cell imaging studies without affecting cell viability or function. However, it is important to note that the concentration of NBDI used in experiments should be carefully controlled to avoid any potential toxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBDI is its high quantum yield, which makes it a highly sensitive probe for detecting small changes in the local environment. It is also easily synthesized and can be used in a wide range of experimental conditions. However, one limitation of NBDI is its relatively short excitation wavelength, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of NBDI in scientific research. One potential application is in the development of biosensors for detecting specific molecules in complex biological samples. NBDI could also be used in the study of protein folding and misfolding, as well as in the development of new drugs targeting specific proteins. Additionally, the development of new synthetic methods for NBDI could lead to the creation of new fluorescent probes with even greater sensitivity and specificity.

Synthesis Methods

The synthesis of NBDI involves the reaction of 4-iodoaniline with 7-nitrobenzofurazan in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

NBDI has been used extensively in scientific research as a fluorescent probe for various applications. It has been used to study the mechanisms of protein-protein interactions, enzyme kinetics, and membrane dynamics. NBDI has also been used as a labeling reagent for peptides and nucleic acids, allowing for their detection and quantification.

properties

IUPAC Name

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZXTMBZKCBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

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